2-(4-Bromophenyl)cyclopropane-1,1-dicarbonitrile
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Overview
Description
2-(4-Bromophenyl)cyclopropane-1,1-dicarbonitrile is an organic compound with the molecular formula C11H7BrN2. It is a yellow to white solid with a melting point of 138 to 141 °C . This compound is of interest due to its unique structure, which includes a cyclopropane ring and a bromophenyl group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 2-(4-Bromophenyl)cyclopropane-1,1-dicarbonitrile can be achieved through several methods. One common approach involves the cyclization of 4-bromomethylcoumarins, benzaldehydes, and active methylene groups in a 1:1 mixture of acetonitrile and water solvent in the presence of potassium thiocyanate (KSCN) and potassium carbonate (K2CO3) as catalysts at room temperature for 2-5 hours . This method is environmentally benign, simple, and yields excellent results under mild reaction conditions.
Chemical Reactions Analysis
2-(4-Bromophenyl)cyclopropane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: It can participate in [4 + 2] annulations with 3-aryl-2-cyanoacrylates to form fully substituted anilines.
Oxidation and Reduction Reactions:
Scientific Research Applications
2-(4-Bromophenyl)cyclopropane-1,1-dicarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)cyclopropane-1,1-dicarbonitrile involves its ability to participate in various chemical reactions due to the presence of the bromophenyl and cyclopropane groups. These groups facilitate nucleophilic substitution, cycloaddition, and other reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar compounds to 2-(4-Bromophenyl)cyclopropane-1,1-dicarbonitrile include:
2-(4-Chlorophenyl)cyclopropane-1,1-dicarbonitrile: This compound has a chlorine atom instead of bromine and exhibits similar reactivity and applications.
2-(2-Bromophenyl)cyclopropane-1,1-dicarbonitrile: This isomer has the bromine atom in a different position on the phenyl ring, which can affect its reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.
Properties
Molecular Formula |
C11H7BrN2 |
---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
2-(4-bromophenyl)cyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C11H7BrN2/c12-9-3-1-8(2-4-9)10-5-11(10,6-13)7-14/h1-4,10H,5H2 |
InChI Key |
IWUGQHLQEUQDOW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C#N)C#N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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